

Thermodynamic Properties of Cycloheptylamine: A Technical Guide

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Compound of Interest				
Compound Name:	Cycloheptylamine			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptylamine, a seven-membered cyclic amine, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different chemical environments. This technical guide provides a summary of available thermodynamic data for **cycloheptylamine**, detailed experimental protocols for its characterization, and visualizations of key thermodynamic relationships and workflows.

It is important to note that experimentally determined thermodynamic data for **cycloheptylamine** is limited in publicly accessible literature. Much of the available quantitative data is derived from computational estimations.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a compound include its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of processes involving **cycloheptylamine**.

Data Presentation



The following tables summarize the available quantitative data for the thermodynamic and physical properties of **cycloheptylamine**. It is critical to recognize that the core thermodynamic properties listed are computationally derived and should be considered as estimates.

Table 1: Calculated Thermodynamic Properties of Cycloheptylamine

Property	Value	Unit	Source / Method
Standard Gibbs Free Energy of Formation (ΔfG°)	86.86	kJ/mol	Joback Calculated Property[2]
Standard Enthalpy of Formation (gas, ΔfH°gas)	-105.86	kJ/mol	Joback Calculated Property[2]
Enthalpy of Fusion (ΔfusH°)	8.82	kJ/mol	Joback Calculated Property[2]

Table 2: Physical Properties of Cycloheptylamine

Property	Value	Unit	Source
Molecular Formula	C7H15N	-	[3]
Molecular Weight	113.20	g/mol	[3]
Boiling Point	54 °C at 11 mmHg	-	[4]
327.2 K at 0.015 bar	-	[5]	
Density	0.889	g/mL at 25 °C	[4]
Refractive Index	n20/D 1.472	-	[4]
Melting Point	-18	°C	[4]

Experimental Protocols for Thermodynamic Characterization



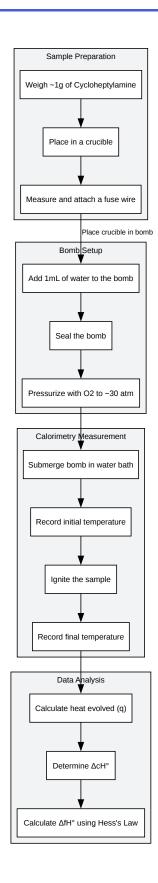
For researchers seeking to obtain precise experimental data for **cycloheptylamine**, the following methodologies are standard for determining key thermodynamic properties.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of **cycloheptylamine** can be determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.

Experimental Workflow: Bomb Calorimetry





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Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.



Detailed Methodology:

- Sample Preparation:
 - Accurately weigh approximately 1 gram of liquid cycloheptylamine. For volatile liquids, it
 is common to use a gelatin capsule or absorb the liquid onto a paper pellet with a known
 heat of combustion.[6][7]
 - Place the sample in a crucible within the bomb calorimeter.[8]
 - Attach a measured length of fuse wire (e.g., nickel-chromium) to the electrodes inside the bomb, ensuring it is in contact with the sample.[8]
- Bomb Assembly and Pressurization:
 - Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.[8]
 - Carefully seal the bomb.
 - Pressurize the bomb with high-purity oxygen to approximately 30 atmospheres.
- Calorimetric Measurement:
 - Submerge the sealed bomb in a known mass of water in the calorimeter's bucket.
 - Allow the system to reach thermal equilibrium and record the initial temperature of the water bath.
 - Ignite the sample by passing an electric current through the fuse wire.
 - Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.[8]
- Data Analysis:
 - The heat evolved by the combustion (q_total) is calculated from the temperature rise (ΔT)
 and the heat capacity of the calorimeter system (C_cal), which is predetermined by



combusting a standard substance like benzoic acid.

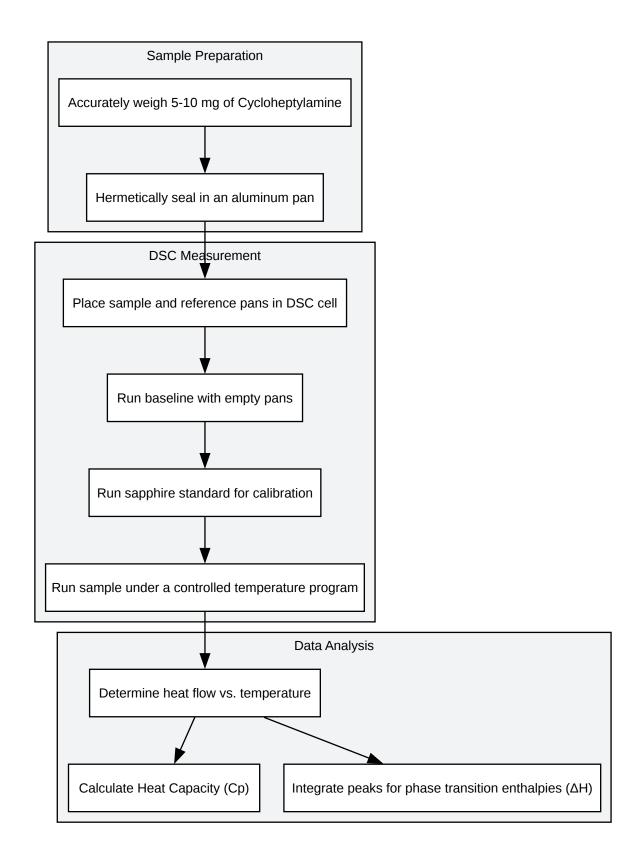
- Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
- \circ The constant volume heat of combustion (ΔcU) is calculated from the corrected heat release and the moles of the sample.
- The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU .
- Finally, the standard enthalpy of formation (ΔfH°) of cycloheptylamine is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).[10][11]

Experimental Workflow: Differential Scanning Calorimetry (DSC)





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Caption: Workflow for determining heat capacity and phase transitions using DSC.



Detailed Methodology:

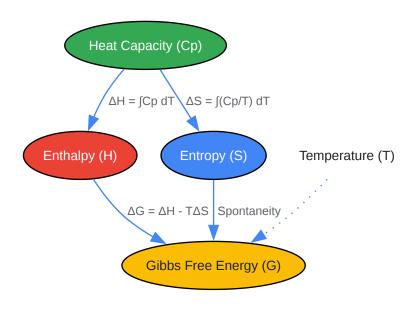
- Sample Preparation:
 - Accurately weigh 5-10 mg of cycloheptylamine into a small aluminum DSC pan.[12]
 - Hermetically seal the pan to prevent the volatile sample from evaporating during the experiment. An empty, sealed pan is used as a reference.
- Instrument Setup and Calibration:
 - Place the sample pan and the reference pan into the DSC instrument's cell.
 - The instrument is programmed to heat both pans at a constant rate (e.g., 10 °C/min) over the desired temperature range.[11]
 - A baseline is established by running the program with two empty pans.
 - The instrument is calibrated using a standard material with a well-known heat capacity and melting enthalpy, such as sapphire and indium.[12][13]
- Measurement:
 - The sample is subjected to the programmed temperature scan.
 - The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.[11]
- Data Analysis:
 - Heat Capacity (Cp): The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.
 [13]
 - Phase Transitions: A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak onset corresponds to the transition



temperature, and the area under the peak is proportional to the enthalpy of the transition (e.g., enthalpy of fusion, $\Delta \text{fusH}^{\circ}$).[12]

Relationship Between Core Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental equations. Understanding these relationships is key to applying thermodynamic data in practical chemical and pharmaceutical contexts.



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Caption: Relationship between key thermodynamic properties.

This diagram illustrates the central role of the Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T). The Gibbs free energy indicates the spontaneity of a process. Enthalpy and entropy themselves are dependent on the heat capacity (Cp) and temperature.

Conclusion

While comprehensive experimental thermodynamic data for **cycloheptylamine** remains to be fully documented in the literature, this guide provides the available estimated values and outlines the standard, rigorous experimental protocols for their determination. For professionals



in drug development and chemical research, utilizing these methodologies to obtain precise data will enable more accurate process modeling, safety assessments, and a deeper understanding of the chemical behavior of this important synthetic intermediate. The application of both experimental techniques and computational chemistry will be crucial in building a complete thermodynamic profile of **cycloheptylamine**.

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